molecular formula C14H32NO3P B12803851 Ethyl laurylphosphoramidate CAS No. 7408-27-7

Ethyl laurylphosphoramidate

Cat. No.: B12803851
CAS No.: 7408-27-7
M. Wt: 293.38 g/mol
InChI Key: LRDSXKIWPDZNIW-UHFFFAOYSA-N
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Description

Ethyl laurylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their significant roles in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl laurylphosphoramidate can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the oxidative cross-coupling method due to its efficiency and the use of inexpensive oxidants without additives .

Chemical Reactions Analysis

Types of Reactions: Ethyl laurylphosphoramidate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may yield phosphine derivatives .

Scientific Research Applications

Ethyl laurylphosphoramidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl laurylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable phosphoryl bonds with target molecules, thereby altering their structure and function. This interaction can affect various biological processes, including enzyme activity, energy transfer, and genetic material synthesis .

Comparison with Similar Compounds

Ethyl laurylphosphoramidate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure and the presence of the lauryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and biological contexts .

Properties

CAS No.

7408-27-7

Molecular Formula

C14H32NO3P

Molecular Weight

293.38 g/mol

IUPAC Name

N-dodecyl-ethoxyphosphonamidic acid

InChI

InChI=1S/C14H32NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-4-2/h3-14H2,1-2H3,(H2,15,16,17)

InChI Key

LRDSXKIWPDZNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNP(=O)(O)OCC

Origin of Product

United States

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